molecular formula C9H11N5O B8558809 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol

2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol

Cat. No. B8558809
M. Wt: 205.22 g/mol
InChI Key: YYQGALGCAWKAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C9H11N5O/c1-4-5(3-15)2-12-8-6(4)7(10)13-9(11)14-8/h2,15H,3H2,1H3,(H4,10,11,12,13,14)

InChI Key

YYQGALGCAWKAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CO)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (500 mg, 13.2 mmol) was added in portions during a 10 minute interval to a stirred suspension of crude 13 (2.73 g), in MeOH (500 mL) at 20°-23° C. Stirring was continued for two hours, then NaBH4 (500 mg) was again added as before. After the mixture had been stirred overnight, HPLC (acetate buffer of pH 3.6-MeOH, 9:1) showed the conversion of 13 to the more polar 14 was complete. After removal of the MeOH by evaporation, the residue was stirred with H2O (90 mL) and treated with 1N HCl to lower the pH to 8.0 (from 11.3 initially). This mixture was stirred while being heated at about 70° C. (bath temperature) for 20 minutes. The solid filtered from the cooled mixture amounted to 2.63 g and was used without further purification in the conversion to crude 15 described below. Spectral data: mass, m/e 206 (M+1)+ ; 1H NMR (Me2SO-d6) δ2.68 (s, CH3), 4.52 (s, CH2), 8.48 (s, C7 --H).
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